6,6'-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine)

Catalog No.
S12216481
CAS No.
199384-86-6
M.F
C12H10N8
M. Wt
266.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6'-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-ami...

CAS Number

199384-86-6

Product Name

6,6'-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine)

IUPAC Name

6-[6-(5-aminopyridin-2-yl)-1,2,4,5-tetrazin-3-yl]pyridin-3-amine

Molecular Formula

C12H10N8

Molecular Weight

266.26 g/mol

InChI

InChI=1S/C12H10N8/c13-7-1-3-9(15-5-7)11-17-19-12(20-18-11)10-4-2-8(14)6-16-10/h1-6H,13-14H2

InChI Key

KHDCTHSMRPOYLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)C2=NN=C(N=N2)C3=NC=C(C=C3)N

The compound 6,6'-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) is a unique heterocyclic compound characterized by its dual pyridin-3-amine substituents linked through a 1,2,4,5-tetrazine core. This compound has garnered attention due to its potential applications in materials science and medicinal chemistry. The molecular formula is C12H12N8C_{12}H_{12}N_8 with a molecular weight of approximately 252.25 g/mol. The structure features a planar arrangement that contributes to its electronic properties, making it suitable for various applications in organic electronics and coordination chemistry.

Typical of tetrazines:

  • Inverse Electron Demand Diels-Alder Reactions: Tetrazines are known to react with electron-rich dienophiles to form more complex structures. This reaction is significant for synthesizing various substituted heterocycles.
  • Hydrazone Formation: The amine groups can react with carbonyl compounds to form hydrazones, which can be further utilized in various synthetic pathways.
  • Coordination Chemistry: The nitrogen atoms in the tetrazine and pyridine rings can coordinate with metal ions, forming metal complexes that exhibit interesting magnetic and electronic properties.

Research indicates that compounds related to tetrazines exhibit various biological activities. For instance:

  • Antimicrobial Properties: Some derivatives of tetrazines have shown potential as antimicrobial agents.
  • Anticancer Activity: Certain tetrazine derivatives have been evaluated for their cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
  • Pharmacological

The synthesis of 6,6'-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) typically involves:

  • Formation of Tetrazine Core: Starting from appropriate nitriles and hydrazine derivatives under controlled conditions (often using sulfur as a catalyst), the tetrazine ring can be formed.
  • Substitution Reactions: The introduction of pyridin-3-amine groups can be achieved through nucleophilic substitution reactions on the tetrazine core.
  • Optimization of Reaction Conditions: Factors such as temperature and solvent choice (e.g., ethanol) are crucial for maximizing yield and purity during synthesis.

The compound has various applications due to its unique structure:

  • Materials Science: It can be used in the development of organic electronic materials due to its electron-deficient nature.
  • Coordination Chemistry: As a ligand in metal-organic frameworks (MOFs), it can facilitate the design of new materials with specific properties.
  • Pharmaceutical Development: Its biological activity makes it a candidate for further exploration in drug development.

Interaction studies involving 6,6'-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) focus on:

  • Metal Coordination: Investigating how this compound interacts with various metal ions to form stable complexes that may have enhanced properties.
  • Biological Target Interaction: Evaluating how the compound interacts with specific biological targets or pathways that could lead to therapeutic effects.

Several compounds share structural similarities with 6,6'-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine). Here are some notable examples:

Compound NameStructureUnique Features
3,6-Di(2-pyridyl)-1,2,4,5-tetrazineStructureKnown for forming coordination polymers with copper salts.
4-Amino-1,2,4-triazoleStructureExhibits significant biological activity against various pathogens.
5-Amino-tetrazoleStructureUsed in pharmaceuticals; shows potential as an anti-inflammatory agent.

Uniqueness

The uniqueness of 6,6'-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) lies in its dual pyridine substitution which enhances its electronic properties and potential applications compared to other tetrazines that may not possess these features. Its ability to act both as a ligand and a biologically active compound makes it particularly versatile in research and application contexts.

XLogP3

-1.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

266.10284235 g/mol

Monoisotopic Mass

266.10284235 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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